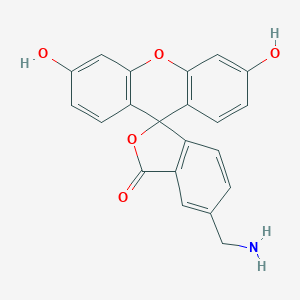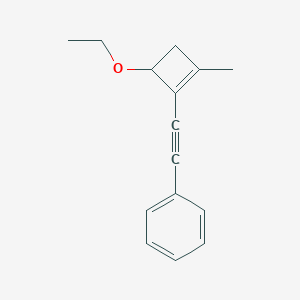
2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene is an organic compound characterized by a benzene ring substituted with a 4-ethoxy-2-methyl-1-cyclobuten-1-yl group and an ethynyl group
Métodos De Preparación
The synthesis of 2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene typically involves several steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using an appropriate ethylating agent.
Análisis De Reacciones Químicas
2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form an ethyl group.
Aplicaciones Científicas De Investigación
2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It can be used as a probe in biochemical studies to investigate enzyme-substrate interactions and other biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparación Con Compuestos Similares
2-(4-Ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene can be compared with other similar compounds such as:
[(4-Methoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene: Similar structure but with a methoxy group instead of an ethoxy group.
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)propynyl]benzene: Similar structure but with a propynyl group instead of an ethynyl group.
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]toluene: Similar structure but with a toluene ring instead of a benzene ring.
Propiedades
Número CAS |
139225-58-4 |
|---|---|
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
2-(4-ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene |
InChI |
InChI=1S/C15H16O/c1-3-16-15-11-12(2)14(15)10-9-13-7-5-4-6-8-13/h4-8,15H,3,11H2,1-2H3 |
Clave InChI |
IYGBYPRYLVLYLP-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=C1C#CC2=CC=CC=C2)C |
SMILES canónico |
CCOC1CC(=C1C#CC2=CC=CC=C2)C |
Sinónimos |
Benzene, [(4-ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
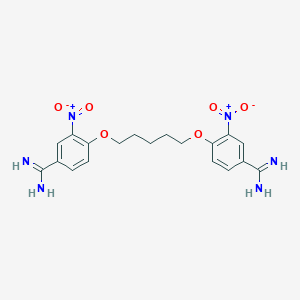


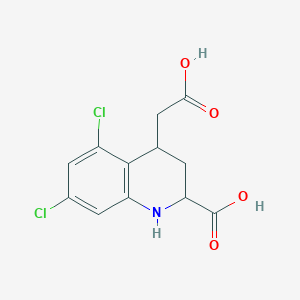
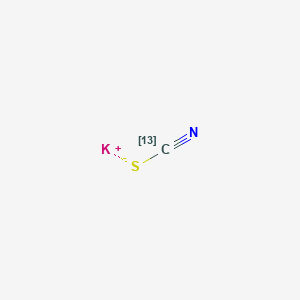

![Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)-(9CI)](/img/structure/B141153.png)


